molecular formula C13H12O3 B1399770 2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester CAS No. 1154060-96-4

2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester

Cat. No. B1399770
CAS RN: 1154060-96-4
M. Wt: 216.23 g/mol
InChI Key: LYHRZPGEDRNPCB-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester” is a chemical compound with the molecular formula C13H12O3 . Benzofuran compounds, which this molecule is a part of, are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester” consists of a benzofuran ring attached to a cyclopropyl group and a carboxylic acid methyl ester group . Benzofuran is a heterocyclic compound composed of fused benzene and furan rings .

Scientific Research Applications

Synthesis and Isomerization

  • Synthesis Techniques : This compound can be synthesized through processes such as isomerization and reaction with other compounds. For instance, the synthesis of related compounds involves the treatment of certain acids, leading to isomerization and conversion into methyl esters, which are then used in further chemical reactions (Molchanov et al., 2013).

Catalytic Reactions and Kinetic Resolutions

  • Catalytic and Kinetic Applications : This compound plays a role in various catalytic processes and kinetic resolutions. For instance, lipase-catalyzed kinetic resolutions of related esters demonstrate fair to moderate enantioselectivities, showing the compound's potential in stereoselective synthetic processes (Ferorelli et al., 2001).

Synthesis of Heterocycles

  • Heterocyclic Chemistry : It is instrumental in the synthesis of various heterocycles. Reactions involving methyl esters lead to the formation of compounds like pyrroles, dihydropyridines, and benzofurans, highlighting its versatility in organic synthesis (Pokhodylo et al., 2010).

Antitumor Agents and Tubulin Polymerization Inhibition

  • Potential Antitumor Activity : Derivatives of this compound have been evaluated for anticancer activity. Studies have shown that certain dihydrobenzofuran lignans and benzofurans, related to the compound, exhibit potential as antitumor agents, particularly in inhibiting tubulin polymerization (Pieters et al., 1999).

Ischemic Cell Death Inhibition

  • Cell Death Inhibition : A series of derivatives has been synthesized and evaluated for their ability to inhibit ischemic cell death. This indicates its potential in developing treatments for conditions associated with ischemic injuries (Suh et al., 2010).

Future Directions

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research could focus on exploring the biological activities of “2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester” and developing efficient synthesis methods for this compound.

properties

IUPAC Name

methyl 2-cyclopropyl-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-13(14)9-4-5-11-10(6-9)7-12(16-11)8-2-3-8/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHRZPGEDRNPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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